molecular formula C24H20N2O3S B11570364 1-(4-Ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B11570364
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: ZPEIMHOKQRSTPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Vorbereitungsmethoden

The synthesis of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions that include the formation of the thiazole and chromeno-pyrrole moieties. One common synthetic route involves the condensation of 4-ethylphenylamine with 2-bromo-3,4-dimethylbenzaldehyde to form an intermediate, which is then cyclized with thioamide to yield the thiazole ring. The final step involves the cyclization of the thiazole intermediate with a suitable dione to form the chromeno-pyrrole structure .

Analyse Chemischer Reaktionen

1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazole and chromeno-pyrrole moieties may interact with enzymes and receptors, leading to the modulation of biochemical pathways. These interactions can result in antimicrobial, antiviral, or anticancer effects, depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other thiazole and chromeno-pyrrole derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C24H20N2O3S

Molekulargewicht

416.5 g/mol

IUPAC-Name

1-(4-ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N2O3S/c1-4-15-5-7-16(8-6-15)20-19-21(27)17-11-13(2)14(3)12-18(17)29-22(19)23(28)26(20)24-25-9-10-30-24/h5-12,20H,4H2,1-3H3

InChI-Schlüssel

ZPEIMHOKQRSTPL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.